molecular formula C14H18N2O B1622869 1'-Ethylspiro[indoline-3,4'-piperidin]-2-one CAS No. 59022-55-8

1'-Ethylspiro[indoline-3,4'-piperidin]-2-one

Katalognummer: B1622869
CAS-Nummer: 59022-55-8
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: NMQXSMRPHNDIOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- is a spiro compound that features a unique structure where an indoline ring is fused with a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- typically involves the formation of the spiro linkage between the indoline and piperidine rings. One common method involves the cyclization of an indoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for precise control over reaction parameters, leading to more efficient and scalable production processes .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-, which can be further utilized in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro(indoline-3,4’-piperidine): Similar structure but lacks the 1’-ethyl group.

    Spiro(indoline-3,4’-piperidine)-1’-methyl: Contains a methyl group instead of an ethyl group.

    Spiro(indoline-3,4’-piperidine)-1’-cyano: Features a cyano group at the 1’ position.

Uniqueness

Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1’-ethyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Eigenschaften

CAS-Nummer

59022-55-8

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

1'-ethylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C14H18N2O/c1-2-16-9-7-14(8-10-16)11-5-3-4-6-12(11)15-13(14)17/h3-6H,2,7-10H2,1H3,(H,15,17)

InChI-Schlüssel

NMQXSMRPHNDIOB-UHFFFAOYSA-N

SMILES

CCN1CCC2(CC1)C3=CC=CC=C3NC2=O

Kanonische SMILES

CCN1CCC2(CC1)C3=CC=CC=C3NC2=O

59022-55-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.